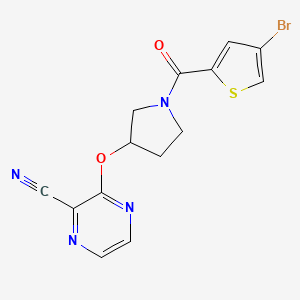
N-(2-chlorophenyl)-2-mercaptoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Insecticidal Potential
N-(2-chlorophenyl)-2-mercaptoacetamide derivatives have shown potential as insecticidal agents. For instance, some derivatives were tested for their efficacy against the cotton leafworm, Spodoptera littoralis, demonstrating excellent results in controlling this pest (Rashid et al., 2021).
Neuroprotective Applications
Certain mercaptoacetamide-based ligands have been designed to inhibit histone deacetylase (HDAC), showing promise in treating neurodegenerative diseases. They differ from other inhibitors by their thiol group, which is key for binding with the catalytic zinc ion in HDAC. These compounds have shown potential as non-toxic neuroprotective agents in models of stress-induced neuronal injury (Kalin et al., 2012).
Antimicrobial Properties
Several this compound analogs have demonstrated broad-spectrum antimicrobial activity. This suggests that they could serve as templates for the development of new antimicrobial agents. Their effectiveness against various microbial strains indicates their potential in addressing microbial resistance (El-Azab, 2007).
Antitumor Activity
Some 2-mercaptoacetamide derivatives have shown notable antitumor properties. For example, specific derivatives exhibited significant growth inhibitory concentration values, indicating their potential as effective antitumor agents, especially against lung, CNS, and breast cancer cells (El-Azab et al., 2017).
Antifungal and Anticonvulsant Effects
Compounds derived from this compound have shown both antifungal and anticonvulsant activities. This dual functionality highlights their potential in the development of new pharmacological agents targeting these specific areas (Srivastava et al., 2001).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c9-6-3-1-2-4-7(6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEROQPLZVORDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2415749.png)
![4-chloro-N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzenecarboxamide](/img/structure/B2415750.png)
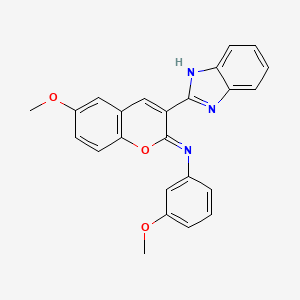
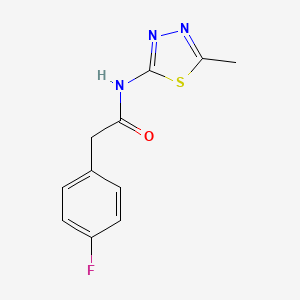

![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)
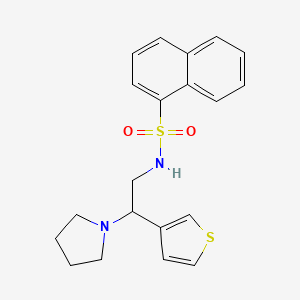
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2415759.png)
![N-(4-bromophenyl)-2-[[5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2415763.png)
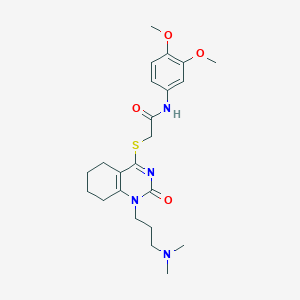

![(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2415768.png)
